N-benzoyl-4-benzylpiperazine-1-carboxamide
Description
N-Benzoyl-4-benzylpiperazine-1-carboxamide is a piperazine-based compound featuring a benzoyl group at the N1 position and a benzyl substituent at the C4 position of the piperazine ring.
Properties
IUPAC Name |
N-benzoyl-4-benzylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18(17-9-5-2-6-10-17)20-19(24)22-13-11-21(12-14-22)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFVYNOFBMTGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-4-benzylpiperazine-1-carboxamide typically involves the reaction of 1-benzylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration .
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-4-benzylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or benzoyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-benzoyl-4-benzylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzoyl-4-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthesis: Most derivatives are synthesized via nucleophilic substitution or carboxamide coupling. Quinazolinone-containing compounds (e.g., A3, A6) require additional steps for quinazolinone ring formation .
- Yields : Fluorinated and chlorinated phenyl derivatives (A3, A6) show moderate yields (45–57%), suggesting sensitivity to steric and electronic effects during synthesis .
Antiulcer Activity
- Bulky substituents (e.g., trimethoxybenzyl) enhance activity but require balanced lipophilicity .
- SAR Insight: Bulky amide moieties (e.g., pyrrolidinocarbonylmethyl) improve cytoprotection but may reduce metabolic stability .
Cerebral Vasodilation
- 1-Benzyl-4-diphenylmethylpiperazines (e.g., KB-2796) : Electron-donating substituents (e.g., para-methoxy) increase electron density on the benzylic nitrogen, enhancing potency and prolonging action .
- SAR Insight : Sterically small substituents at the diphenylmethyl para position optimize receptor interaction .
Enzyme Modulation
Physicochemical Properties
- Melting Points: Quinazolinone derivatives (A3, A6) exhibit higher melting points (189–197°C) compared to non-aromatic analogues, likely due to enhanced crystallinity from planar quinazolinone rings .
Critical Analysis of Contradictions and Limitations
- Substituent Effects : While bulky groups (e.g., trimethoxybenzyl) enhance antiulcer activity , they reduce cerebral vasodilation efficacy due to steric hindrance . This highlights the context-dependent nature of SAR.
- Data Gaps: Limited data on the target compound’s synthesis and bioactivity necessitate extrapolation from analogues. For instance, its benzoyl group may confer greater metabolic stability than benzyl or acetylphenyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
